molecular formula C9H9BO3 B13465178 (E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid

(E)-(4-(3-Oxoprop-1-en-1-yl)phenyl)boronic acid

Cat. No.: B13465178
M. Wt: 175.98 g/mol
InChI Key: KLGBIEZMWLNRFY-OWOJBTEDSA-N
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Description

{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3-oxoprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid typically involves the condensation of phenylboronic acid with an appropriate aldehyde or ketone. One common method involves heating phenylboronic acid with the desired aldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction mixture is then purified to obtain the target compound .

Industrial Production Methods

Industrial production of boronic acids, including {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of reagents and solvents is a common practice to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the 3-oxoprop-1-en-1-yl moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of {4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid in Suzuki-Miyaura coupling involves the activation of the boronic acid group by a base, which enhances the polarization of the organic ligand. This facilitates the transmetalation step, where the organic group is transferred from boron to palladium. The palladium complex then undergoes reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1E)-3-oxoprop-1-en-1-yl]phenyl}boronic acid is unique due to the presence of the 3-oxoprop-1-en-1-yl group, which provides additional functionalization options and reactivity compared to other boronic acids. This makes it particularly useful in complex organic syntheses and the development of advanced materials .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

[4-[(E)-3-oxoprop-1-enyl]phenyl]boronic acid

InChI

InChI=1S/C9H9BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7,12-13H/b2-1+

InChI Key

KLGBIEZMWLNRFY-OWOJBTEDSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C=O)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC=O)(O)O

Origin of Product

United States

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